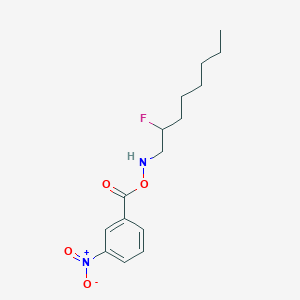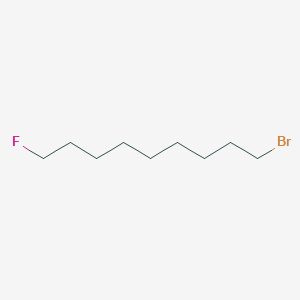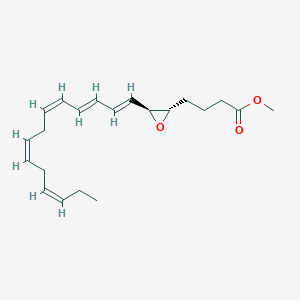
Leukotriene A5 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene A5 methyl ester is a biologically active compound belonging to the family of leukotrienes, which are eicosanoid inflammatory mediators. It is a methyl ester derivative of leukotriene A5, characterized by its complex structure and significant role in various biological processes . The compound is known for its involvement in inflammatory responses and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene A5 methyl ester can be synthesized through a series of chemical reactions involving the oxidation of arachidonic acid or eicosapentaenoic acid. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired product. One common method includes the use of hexane, diethyl ether, and triethylamine as solvents and reaction media .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities. The compound is often packaged under argon to prevent degradation and is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Leukotriene A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Leukotriene A5 methyl ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying leukotriene pathways and mechanisms. In biology, it is studied for its role in inflammatory responses and immune modulation .
In medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and allergic reactions. Its ability to modulate leukotriene pathways makes it a promising candidate for drug development . In industry, the compound is used in the synthesis of other biologically active molecules and as a standard for analytical methods .
Mechanism of Action
The mechanism of action of leukotriene A5 methyl ester involves its interaction with specific leukotriene receptors and enzymes. The compound exerts its effects by modulating the activity of leukotriene pathways, which are involved in inflammatory responses. Key molecular targets include leukotriene receptors and enzymes such as 5-lipoxygenase .
This compound influences various signaling pathways, including the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and immune responses .
Comparison with Similar Compounds
Leukotriene A5 methyl ester can be compared with other leukotriene derivatives, such as leukotriene A4 methyl ester and leukotriene B4. While all these compounds share similar structural features and biological activities, this compound is unique due to its specific molecular structure and distinct biological effects .
Similar Compounds:- Leukotriene A4 methyl ester
- Leukotriene B4
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Each of these compounds has unique properties and roles in biological processes, making them valuable for different research and therapeutic applications .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z,11Z)-tetradeca-1,3,5,8,11-pentaenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-14,16,19-20H,3,6,9,15,17-18H2,1-2H3/b5-4-,8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 |
InChI Key |
HCMWNPDRQULADN-WMIGWDTMSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


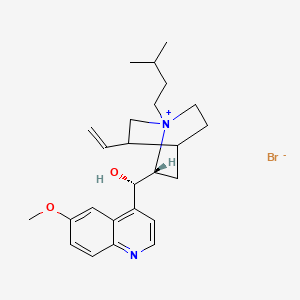
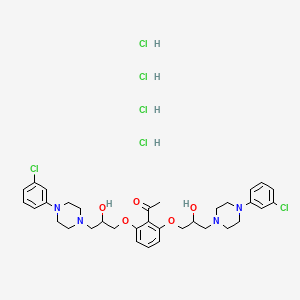
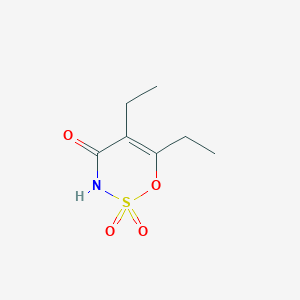
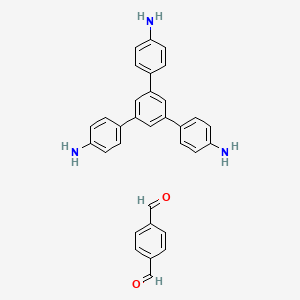
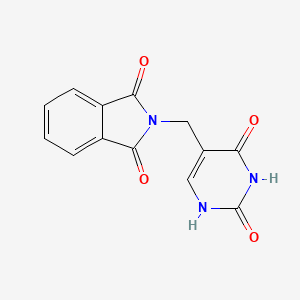
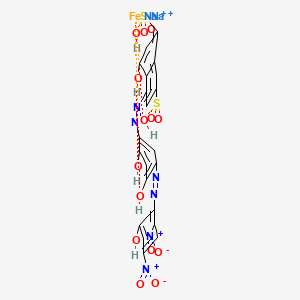
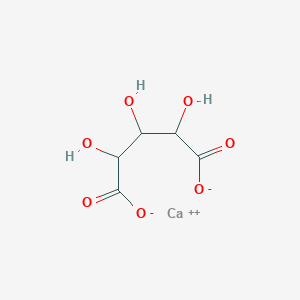

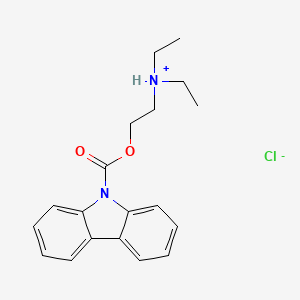
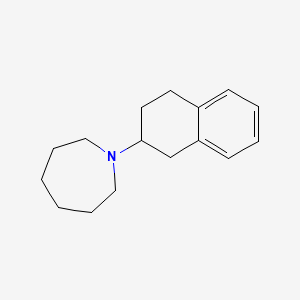
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
